Azidocyclooctane

Description

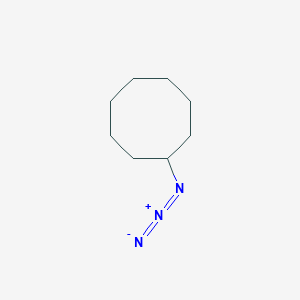

Azidocyclooctane is a bicyclic organic compound characterized by an eight-membered cyclooctane ring functionalized with an azide (-N₃) group. This structure confers unique reactivity, particularly in click chemistry and catalytic C-H azidation reactions. Its synthesis and applications have been explored in solvent-dependent catalytic processes, where solvent polarity and hydrogen-bonding capacity significantly influence reaction yields. For instance, C-H azidation using this compound achieves yields of 30% in 1,2-dichloroethane, 50% in 2,2,2-trifluoroethanol, and 70% in hexafluoroisopropanol under identical conditions, highlighting the critical role of solvent choice .

Properties

CAS No. |

33794-96-6 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

azidocyclooctane |

InChI |

InChI=1S/C8H15N3/c9-11-10-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |

InChI Key |

MGPSWPLUJBMLFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidocyclooctane can be synthesized through the nucleophilic substitution reaction of cyclooctyl halides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The general reaction is as follows:

Cyclooctyl Halide+Sodium Azide→this compound+Sodium Halide

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the hazardous nature of azides. when produced industrially, the process involves stringent safety measures to handle the explosive potential of azides.

Chemical Reactions Analysis

Types of Reactions: Azidocyclooctane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: this compound can be reduced to cyclooctylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Substitution: Sodium azide in dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution: Various substituted cyclooctanes.

Reduction: Cyclooctylamine.

Cycloaddition: Triazoles.

Scientific Research Applications

Azidocyclooctane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development due to its ability to form triazoles, which are pharmacologically active.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azidocyclooctane primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, this compound can be used to label biomolecules through bioorthogonal click chemistry, where it reacts with alkynes to form stable triazole linkages.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Reactivity and Solvent Effects

- This compound: Reactivity is highly solvent-dependent. Polar aprotic solvents like hexafluoroisopropanol enhance azide stability and reaction efficiency due to strong hydrogen-bond-accepting capacity .

- Diazabicyclo[3.2.1]octane derivatives : These compounds exhibit divergent reactivity. For example, Liu et al. demonstrated their utility in photoredox-catalyzed [3+2] cycloadditions, where solvent polarity modulates electron-transfer efficiency . Unlike this compound, their amine groups facilitate proton-coupled electron transfer (PCET) mechanisms.

Stability and Functional Group Impact

- Azide vs. Amine Groups : The azide group in this compound enables rapid Huisgen cycloaddition (click chemistry), whereas amine-functionalized analogues (e.g., 3,8-Diazabicyclo[3.2.1]octane) are more suited for acid-base catalysis or coordination chemistry.

- Ring Strain: Smaller bicyclic frameworks (e.g., bicyclo[3.2.1]octane) exhibit higher ring strain, increasing reactivity but reducing thermal stability compared to larger systems like bicyclo[3.3.1]nonane derivatives .

Key Research Findings

- Solvent Optimization : this compound’s yield varies by >40% across solvents, underscoring the need for solvent screening in azide-based reactions .

- Comparative Catalytic Efficiency : Diazabicyclo[3.2.1]octane derivatives outperform this compound in photoredox reactions due to their dual amine sites, which stabilize radical intermediates .

- Thermodynamic Stability: Larger bicyclic systems (e.g., bicyclo[3.3.1]nonane) exhibit longer shelf lives but require harsher synthetic conditions .

Biological Activity

Azidocyclooctane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and relevant studies concerning this compound.

This compound is an azide derivative of cyclooctane, characterized by the presence of an azide group () attached to the cyclooctane ring. The synthesis of this compound can be accomplished through various methods, including photoinduced C(sp³)–H azidation, which allows for the selective introduction of the azide group into cyclic alkanes under mild conditions .

Synthesis Overview

- Method : Photoinduced C(sp³)–H azidation

- Reagents : Tosyl azide as the azide source

- Conditions : Room temperature under photoirradiation

- Yield : High yields are typically reported for this transformation.

Biological Activities

The biological activities of this compound and related compounds have been investigated in several studies. These activities include:

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains.

- Antitumor Activity : Initial studies suggest that this compound may possess antitumor properties, although further research is needed to establish its efficacy and mechanism of action.

- Enzyme Inhibition : this compound and its derivatives have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.

Case Studies and Research Findings

- Antimicrobial Activity Study

- Antitumor Potential

- Enzyme Inhibition

Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.